molecular formula C30H30ClN3O5S B2583279 6-[6-[(2-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide CAS No. 688060-90-4

6-[6-[(2-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide

Cat. No. B2583279
M. Wt: 580.1
InChI Key: KVJHYGWVWMGGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[6-[(2-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide is a useful research compound. Its molecular formula is C30H30ClN3O5S and its molecular weight is 580.1. The purity is usually 95%.
BenchChem offers high-quality 6-[6-[(2-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[6-[(2-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Complex Synthesis Techniques : Research on related compounds highlights advanced synthesis techniques, including cyclization reactions and the use of specific reagents to create novel quinazoline derivatives with potential biological activities (Chern et al., 1988; Sobarzo-Sánchez et al., 2010). These techniques could be applicable to the synthesis and modification of 6-[6-[(2-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide for research purposes.

Potential Biological Activities

  • Antitubercular and Antimicrobial Activities : Certain quinazoline derivatives have demonstrated significant antitubercular activity against Mycobacterium tuberculosis and also exhibited antimicrobial properties, indicating potential uses in developing new therapeutic agents (Maurya et al., 2013; Özyanik et al., 2012). These activities suggest potential research applications of the compound for antimicrobial and antitubercular studies.

Molecular Docking and Structure Analysis

  • Molecular Docking Studies : Studies on quinazoline derivatives have also involved molecular docking and structure analysis to predict their interaction with biological targets, such as proteins, indicating potential applications in drug discovery and development (Wu et al., 2022). This suggests that 6-[6-[(2-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide could be studied in a similar context to understand its interaction with biological targets.

properties

IUPAC Name

6-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O5S/c1-37-22-12-10-20(11-13-22)17-32-28(35)9-3-2-6-14-34-29(36)23-15-26-27(39-19-38-26)16-25(23)33-30(34)40-18-21-7-4-5-8-24(21)31/h4-5,7-8,10-13,15-16H,2-3,6,9,14,17-19H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJHYGWVWMGGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=CC=C5Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

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